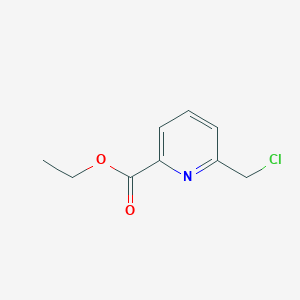

Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRNJYSCVHFYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575748 | |

| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49668-99-7 | |

| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Ethyl 6-(chloromethyl)pyridine-2-carboxylate?

An In-depth Technical Guide to Ethyl 6-(chloromethyl)pyridine-2-carboxylate for Advanced Research

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

This compound is a substituted picolinate, a class of pyridine carboxylic acid derivatives.[1][2] These scaffolds are of immense interest in the fields of medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] The unique arrangement of functional groups in this compound—a reactive chloromethyl group, a modifiable ethyl ester, and a coordinating pyridine ring—renders it a highly valuable and versatile starting material for the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical and safety data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 49668-99-7 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Boiling Point | 316.3 ± 32.0 °C (Predicted) | [3] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| pKa | 0.83 ± 0.10 (Predicted) | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectral data should be acquired for each batch, the expected characteristic signals are:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the chloromethyl protons, and distinct aromatic protons of the pyridine ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and chloromethyl groups, and the aromatic carbons of the pyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: Strong absorption bands for the C=O stretching of the ester and C-Cl stretching.

Detailed spectral data can be found in chemical databases.[5]

Reactivity and Synthetic Utility: A Chemist's Perspective

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate in multi-step syntheses.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This is often the primary site of reaction for introducing diversity into the molecule.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile.

-

Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) is typically added to neutralize the HCl generated.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

Causality: The choice of an aprotic polar solvent stabilizes the transition state of the Sₙ2 reaction, accelerating the rate. The use of a base is crucial when using neutral nucleophiles to prevent protonation of the pyridine nitrogen or the nucleophile itself, which would deactivate them.

Transformations of the Ethyl Ester

The ethyl ester group provides another handle for chemical modification, typically under conditions that do not affect the chloromethyl group.

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) or hydrolyzed under acidic conditions. The resulting carboxylic acid is a key intermediate for forming amides (via peptide coupling reagents), other esters, or for use in metal-catalyzed cross-coupling reactions.

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes requiring a catalyst.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This transformation also typically reduces the chloromethyl group, so chemoselectivity can be a challenge.

The presence of multiple reactive sites makes this compound a valuable building block in combinatorial chemistry and for creating libraries of compounds for drug screening.[1][6]

Applications in Drug Discovery and Materials Science

Pyridine carboxylic acids are integral components of numerous FDA-approved drugs.[2] The structural motifs accessible from this compound are relevant to several therapeutic areas:

-

Oncology: Pyridine-based structures are common in kinase inhibitors, which are a cornerstone of modern cancer therapy.[6] The ability to introduce various side chains via the chloromethyl group allows for the systematic exploration of the binding pockets of target kinases.

-

Infectious Diseases: The pyridine core is found in various antibacterial and antiviral agents.[2]

-

Neuroscience: Many centrally acting agents incorporate substituted pyridine rings.

In materials science, the pyridine nitrogen can act as a ligand for metal coordination, making this compound a potential precursor for catalysts, metal-organic frameworks (MOFs), and functional polymers.

Handling, Storage, and Safety

As a prudent laboratory practice, it is imperative to handle this compound with appropriate safety measures.

-

Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.[4] The compound is hygroscopic and should be protected from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile and predictable reactivity. The strategic positioning of its chloromethyl, ethyl ester, and pyridine functionalities allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists and materials scientists. A comprehensive understanding of its chemical properties and safe handling procedures is paramount to unlocking its full potential in the laboratory.

References

-

ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Available at: [Link]

-

Fisher Scientific. This compound, TRC 250 mg | Buy Online. Available at: [Link]

-

PubChem. Mthis compound | C8H8ClNO2 | CID 53404482. Available at: [Link]

-

ChemWhat. mthis compound CAS#: 220040-48-2. Available at: [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

-

PubChem. Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434. Available at: [Link]

-

PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 49668-99-7 [amp.chemicalbook.com]

- 4. This compound | 49668-99-7 [chemicalbook.com]

- 5. This compound(49668-99-7) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 6-(chloromethyl)pyridine-2-carboxylate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and bioactive molecules. Its presence is integral to numerous FDA-approved drugs, underscoring its significance as a "privileged" structure in medicinal chemistry.[1] Among the diverse range of substituted pyridines, Ethyl 6-(chloromethyl)pyridine-2-carboxylate emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety, allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular entities. This guide provides a comprehensive overview of this compound, from its fundamental identifiers to its practical applications in the synthesis of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is paramount for its effective and safe use in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 49668-99-7 | [2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethyl 6-(chloromethyl)picolinate, 6-(Chloromethyl)picolinic acid ethyl ester | [4][5] |

| Appearance | Solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis and Reaction Mechanisms: Crafting a Versatile Intermediate

The synthesis of this compound can be logically approached through a two-step process starting from 6-(hydroxymethyl)picolinic acid. This involves an initial esterification of the carboxylic acid followed by the chlorination of the hydroxyl group.

Inferred Synthetic Pathway

Caption: Inferred synthetic pathway for this compound.

Step-by-Step Synthetic Protocol

Part A: Esterification of 6-(Hydroxymethyl)picolinic Acid

This procedure is based on standard Fischer esterification methods.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(hydroxymethyl)picolinic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl 6-(hydroxymethyl)picolinate can be purified by column chromatography on silica gel.

Part B: Chlorination of Ethyl 6-(hydroxymethyl)picolinate

This protocol is adapted from established methods for converting alcohols to alkyl chlorides using thionyl chloride.[7][8]

-

Reaction Setup: In a fume hood, dissolve Ethyl 6-(hydroxymethyl)picolinate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or toluene in a flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap for HCl and SO₂.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (1.1-1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography on silica gel will afford pure this compound.

Applications in Drug Discovery: A Gateway to Novel Heterocycles

The chloromethyl group in this compound is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic applications. A common and powerful application is its reaction with primary amines to introduce diverse side chains, which can be a key step in structure-activity relationship (SAR) studies.

Workflow for the Synthesis of N-Substituted Pyridine Derivatives

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of Methyl 6-(hydroxymethyl)picolinate [benchchem.com]

- 3. Ethyl 6-(chloromethyl)picolinate | CymitQuimica [cymitquimica.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. 49668-99-7 CAS Manufactory [m.chemicalbook.com]

- 6. 49668-99-7|Ethyl 6-(chloromethyl)picolinate|BLD Pharm [bldpharm.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. irl.umsl.edu [irl.umsl.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its bifunctional nature that allows for diverse synthetic elaborations. This technical guide provides a comprehensive analysis of its molecular structure, conformational preferences, and physicochemical properties. While a definitive single-crystal X-ray structure remains elusive in the public domain, this document synthesizes available spectroscopic data, theoretical considerations, and crystallographic trends observed in analogous structures to present a robust model of its structural landscape. Detailed protocols for its synthesis and characterization are provided, underpinned by a rationale that emphasizes self-validation and reproducibility. This guide is intended to empower researchers in drug discovery and materials science with the foundational knowledge required for the effective utilization of this versatile scaffold.

Introduction: A Scaffold of Bipotentiality

This compound, a 2,6-disubstituted pyridine derivative, presents a compelling scaffold for the synthesis of complex molecular architectures. Its strategic importance stems from the orthogonal reactivity of its two functional groups: an ethyl ester at the 2-position, amenable to hydrolysis and amidation, and a reactive chloromethyl group at the 6-position, which serves as a potent electrophile for nucleophilic substitution reactions. This dual functionality makes it a valuable precursor for the construction of novel ligands for metal complexes, enzyme inhibitors, and other biologically active molecules.[1] The pyridine core itself is a ubiquitous motif in pharmaceuticals, imparting favorable pharmacokinetic properties and engaging in crucial hydrogen bonding and π-stacking interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore paramount for rationally designing its derivatives for specific applications.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established routes, typically starting from commercially available 2,6-lutidine. A robust and scalable protocol is detailed below, followed by a summary of its characteristic spectroscopic data.

Recommended Synthetic Protocol

The synthesis is a multi-step process involving oxidation, esterification, and chlorination.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Oxidation of 2,6-Lutidine: In a round-bottom flask equipped with a reflux condenser, 2,6-lutidine is suspended in water.[2] Potassium permanganate is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate pyridine-2,6-dicarboxylic acid.

-

Fischer Esterification: The dried pyridine-2,6-dicarboxylic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid to yield diethyl pyridine-2,6-dicarboxylate.

-

Selective Reduction: The resulting diester is selectively reduced to the corresponding monoalcohol using a mild reducing agent like sodium borohydride in ethanol.[3] This step's selectivity is crucial and is controlled by stoichiometric addition of the reducing agent at a controlled temperature.

-

Chlorination: The final step involves the conversion of the primary alcohol to the chloromethyl group. This is typically achieved using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at low temperatures to minimize side reactions.

Spectroscopic Profile

The identity and purity of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Observed Features |

| ¹H NMR | Characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the pyridine ring, and a singlet for the chloromethyl protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, aromatic carbons, the chloromethyl carbon, and the carbons of the ethyl group. |

| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester, C-O stretching, C-Cl stretching, and characteristic aromatic C-H and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom. |

Molecular Structure and Conformational Analysis

In the absence of a published crystal structure, we can infer the likely molecular geometry and conformational preferences from theoretical principles and crystallographic data of analogous molecules.

Predicted Molecular Geometry

The pyridine ring is expected to be planar. The substituents at the 2- and 6-positions will likely exhibit some degree of rotation around the C-C single bonds connecting them to the ring. The ester group at the 2-position is expected to be coplanar with the pyridine ring to maximize conjugation, with the carbonyl oxygen oriented either syn or anti to the ring nitrogen. The syn conformation is generally favored in picolinate esters due to the absence of steric hindrance and potential stabilizing interactions.

The chloromethyl group at the 6-position is a flexible side chain. The C-C-Cl bond angle is expected to be close to the tetrahedral angle of 109.5°.

Figure 2: Key structural features and rotatable bonds in this compound.

Conformational Preferences and Intermolecular Interactions

The overall conformation of the molecule in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions to achieve a stable crystal packing. Studies on related 2,6-disubstituted pyridines have shown that crystal packing is often dominated by a combination of hydrogen bonding and π-π stacking interactions.[4]

In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor. While there are no strong hydrogen bond donors within the molecule itself, weak C-H···O and C-H···N interactions are likely to play a significant role in the crystal packing, as observed in similar structures.[5] The chloromethyl group, being a benzylic-type halide, is reactive and can participate in halogen bonding interactions.[6]

The relative orientation of the ester and chloromethyl groups will be influenced by crystal packing forces. It is plausible that different polymorphs could exist, each with a unique conformational arrangement. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative energies of different conformers in the gas phase and in the solid state.[7]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Reactivity Profile

-

Chloromethyl Group: This is the more reactive site, readily undergoing SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains at the 6-position. The benzylic-like nature of the chloromethyl group enhances its reactivity.[8]

-

Ethyl Ester Group: The ester is less reactive and can be carried through reactions at the chloromethyl position. It can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

Figure 3: Orthogonal reactivity of this compound.

Role in Medicinal Chemistry

The 2,6-disubstituted pyridine motif is a privileged scaffold in drug discovery. The ability to introduce diverse substituents at these positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding to a biological target. This compound serves as a versatile starting material for generating libraries of compounds for screening against various therapeutic targets. For instance, derivatives of this scaffold have been explored as potential inhibitors of β-amyloid aggregation in the context of Alzheimer's disease.[1] The pyridine nitrogen can act as a crucial hydrogen bond acceptor in protein-ligand interactions, while the substituents at the 2- and 6-positions can occupy hydrophobic pockets or form additional interactions.

Conclusion and Future Directions

This compound is a molecule of significant synthetic potential. While its solid-state structure is yet to be definitively elucidated by single-crystal X-ray diffraction, a comprehensive understanding of its likely conformation and reactivity can be gleaned from spectroscopic data and the study of analogous compounds. This guide provides a foundational framework for researchers working with this important building block.

Future work should prioritize the growth of single crystals suitable for X-ray diffraction to provide an unambiguous determination of its solid-state conformation and packing. Further computational studies could also shed light on its conformational landscape in different solvent environments, which would be invaluable for its application in solution-phase synthesis and for understanding its interactions with biological macromolecules.

References

-

Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193-201. [Link]

- Desiraju, G. R. (2011). Crystal engineering: a holistic view.

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Bevilacqua, E., Broggini, D., Citterio, A., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10), e202500197. [Link]

-

Bharanidharan, S., Saleem, H., Suresh, M., & Gunasekaran, B. (2015). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Structural Chemistry & Crystallography Communication, 1(1), 1-5. [Link]

-

Gunasekaran, B., et al. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. ResearchGate. [Link]

-

Hassan, A. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(15), 4987. [Link]

-

Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(42), 7481-7492. [Link]

-

Gale, P. A., et al. (2006). Proposed binding conformations in 2,6-bis(2-anilinoethynyl)pyridine receptors. Supramolecular Chemistry, 18(6), 483-488. [Link]

-

Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 134(38), 15884-15895. [Link]

-

Naghiyev, F. N., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 739-744. [Link]

-

Pick, J., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3335-3339. [Link]

-

Bevilacqua, E., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

-

Bevilacqua, E., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10), e202500197. [Link]

-

Jan, M. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Bevilacqua, E., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont. [Link]

-

Gornitzka, H., et al. (2020). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 25(23), 5729. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

-

Levine, R., & Sroog, C. E. (1955). Metalation of 2-Methylpyridine Derivatives. Organic Syntheses, 35, 64. [Link]

-

Ghosh, A., et al. (2022). Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence from one core. New Journal of Chemistry, 46(20), 9576-9585. [Link]

-

Larionov, E. A., et al. (2021). (A) Benzyne reacts with pyridine and base to form organic electron... ResearchGate. [Link]

-

Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

-

Bruce, D. W., et al. (2006). Mesomorphism of complexed 2,6-disubstituted pyridine ligands: crystal and molecular structure of two bent-core pyridines. Liquid Crystals, 33(4), 441-449. [Link]

-

Bruce, D. W., et al. (2006). Liquid Crystals Mesomorphism of complexed 2,6-disubstituted pyridine ligands. ElectronicsAndBooks. [Link]

-

McDarmont, S. L., et al. (2020). CCDC 2016835: Experimental Crystal Structure Determination. Clemson OPEN. [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499-2510. [Link]

- CN104292330A - Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Google Patents. (n.d.).

Sources

- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Biological Systems

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2]. The inherent reactivity and diverse biological activities of pyridine derivatives make them a fertile ground for drug discovery. This guide focuses on a specific, yet under-explored molecule: Ethyl 6-(chloromethyl)pyridine-2-carboxylate. The presence of a pyridine-2-carboxylate core, a known pharmacophore, coupled with a reactive chloromethyl group, suggests a high potential for specific and potent biological activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely present a hypothetical mechanism of action but will lay out a comprehensive, field-proven strategy to systematically investigate and elucidate the biological function of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from initial phenotypic screening to precise target identification and mechanistic validation.

Structural Rationale and a Core Hypothesis: Covalent Targeting

This compound possesses two key structural features that inform our central hypothesis:

-

The Pyridine-2-carboxylate Scaffold: This moiety is a well-established pharmacophore found in compounds with diverse biological activities. For instance, derivatives of phenyl-pyridine-2-carboxylic acid have been identified as cell cycle inhibitors with selectivity for cancer cells[3]. Furthermore, pyridine-2-carboxamide derivatives have emerged as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy[4]. This suggests the pyridine-2-carboxylate core of our target molecule can mediate specific, non-covalent interactions within a biological target's binding pocket.

-

The Electrophilic Chloromethyl Group: The chloromethyl group is a reactive electrophile. It is susceptible to nucleophilic attack from amino acid residues such as cysteine (thiol group), histidine (imidazole group), lysine (amino group), or serine/threonine (hydroxyl group) within a protein. This raises the strong possibility of covalent bond formation with its biological target, leading to irreversible inhibition. Covalent inhibitors can offer advantages in terms of prolonged duration of action and increased potency.

Therefore, our core hypothesis is that This compound acts as a targeted covalent inhibitor. We propose that the pyridine-2-carboxylate portion of the molecule directs it to a specific protein target, and the chloromethyl group subsequently forms a covalent adduct with a nucleophilic residue in or near the binding site, leading to irreversible modulation of the target's function.

A Phased Experimental Approach to Uncover the Mechanism of Action

To rigorously test our hypothesis and elucidate the mechanism of action, we propose a multi-phased experimental workflow. This approach is designed to be logical and iterative, with each phase informing the next.

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Activity Confirmation

The initial step is to identify a clear, reproducible biological effect of this compound. Based on the activities of related compounds, we propose screening in the following areas:

-

Anticancer Activity: A panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) should be screened for anti-proliferative effects.

-

Antimicrobial Activity: The compound should be tested against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: If there is a structural analogy to known enzyme inhibitors, direct enzymatic assays can be employed.

Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

A dose-dependent inhibition of cell proliferation would warrant progression to the next phase.

| Parameter | Description | Example Metric |

| IC50 | Concentration of the compound that inhibits 50% of the biological activity. | A lower IC50 indicates higher potency. |

| Selectivity Index | Ratio of the IC50 in normal cells to the IC50 in cancer cells. | A higher selectivity index is desirable. |

Phase 2: Target Identification

Once a biological activity is confirmed, the next critical step is to identify the molecular target(s) of the compound. Given the potential for covalent binding, several powerful techniques can be employed.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) attached at a non-critical position (e.g., by modifying the ethyl ester).

-

Cell Lysate Preparation: Prepare a protein lysate from the cells that showed a response in the phenotypic screen.

-

Probe Incubation: Incubate the cell lysate with the biotinylated probe to allow for binding to the target protein(s).

-

Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound protein(s).

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

Figure 2: Workflow for target identification using affinity chromatography-mass spectrometry.

Phase 3: Target Validation and Mechanistic Elucidation

The putative target protein(s) identified in Phase 2 must be validated. This phase aims to confirm a direct interaction and characterize the nature of this interaction.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Recombinant Protein Production: Clone, express, and purify the candidate target protein.

-

Enzyme Assay: Establish a functional assay for the recombinant protein (e.g., a kinase assay measuring phosphorylation of a substrate).

-

Inhibition Studies: Perform the enzyme assay in the presence of varying concentrations of this compound to determine if it directly inhibits the protein's activity. Calculate the IC50 value.

-

Mechanism of Inhibition Studies: To investigate the covalent nature of the interaction, perform "jump-dilution" or "washout" experiments. Pre-incubate the enzyme with the compound, then dilute the mixture significantly or remove the compound by dialysis. A lack of recovery of enzyme activity would support irreversible, covalent inhibition.

Biophysical Characterization of Binding

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine kinetic parameters (kon, koff) and thermodynamic parameters (ΔH, ΔS), respectively[5][6].

Identifying the Covalent Adduct

To confirm covalent bond formation and identify the specific amino acid residue involved, the following can be performed:

-

Incubate the purified target protein with the compound.

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search for a peptide with a mass shift corresponding to the addition of the compound's mass.

-

Use tandem mass spectrometry (MS/MS) to sequence the modified peptide and pinpoint the exact site of modification.

Site-Directed Mutagenesis

Once the putative binding site residue is identified, it can be mutated to a non-nucleophilic residue (e.g., cysteine to alanine). The mutated protein should show significantly reduced sensitivity to inhibition by this compound, providing strong evidence for the proposed binding mode.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nuvisan.com [nuvisan.com]

- 6. m.youtube.com [m.youtube.com]

The Strategic Synthesis and Application of Ethyl 6-(chloromethyl)pyridine-2-carboxylate and its Analogs in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules. Within this vast chemical space, Ethyl 6-(chloromethyl)pyridine-2-carboxylate and its derivatives have emerged as particularly valuable building blocks. The presence of a reactive chloromethyl group, an ester functionality, and the pyridine nitrogen atom at strategic positions provides a trifecta of opportunities for synthetic diversification and targeted biological engagement. This guide offers an in-depth exploration of the synthesis, reactivity, and therapeutic applications of this pivotal molecule and its analogs, with a focus on their role in the development of kinase inhibitors.

Part 1: The Core Moiety: Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in the journey towards its more complex and often more potent analogs. The most common and efficient route involves the selective chlorination of the corresponding methyl-substituted precursor, ethyl 6-methylpicolinate.

Synthesis of the Precursor: Ethyl 6-methylpicolinate

The synthesis of ethyl 6-methylpicolinate is typically achieved through a straightforward esterification of 6-methylpicolinic acid.

Experimental Protocol: Fischer Esterification of 6-Methylpicolinic Acid

-

Reaction Setup: To a solution of 6-methylpicolinic acid (1.0 eq) in absolute ethanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 6-methylpicolinate. The product can be further purified by column chromatography on silica gel if necessary.

Chlorination of Ethyl 6-methylpicolinate

The key transformation is the selective chlorination of the methyl group at the 6-position. This is typically accomplished via a free-radical halogenation mechanism. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is a preferred reagent due to its ease of handling and selectivity compared to chlorine gas.[1][2] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.

Experimental Protocol: Free-Radical Chlorination with N-Chlorosuccinimide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethyl 6-methylpicolinate (1.0 eq) in a suitable inert solvent like carbon tetrachloride or chlorobenzene.

-

Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 75-85 °C) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation. Monitor the reaction by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.

Causality in Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride minimizes side reactions and facilitates the radical chain process. The use of a radical initiator is crucial for the homolytic cleavage of the N-Cl bond in NCS, which generates the chlorine radical necessary to initiate the chain reaction.[3][4][5][6]

Reaction Mechanism: Free-Radical Chlorination

The chlorination of the benzylic-like methyl group proceeds through a classic free-radical chain reaction mechanism consisting of three stages: initiation, propagation, and termination.

Caption: Free-radical chlorination mechanism.

Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons of the pyridine ring (typically in the 7.5-8.0 ppm region), and a key singlet for the chloromethyl protons (-CH₂Cl) around 4.8 ppm. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~165 ppm), pyridine ring carbons (120-150 ppm), the ethyl group carbons, and the crucial chloromethyl carbon (~45 ppm). |

| IR | A strong absorption band for the ester carbonyl (C=O) stretch around 1720 cm⁻¹, and characteristic bands for the pyridine ring vibrations. |

| Mass Spec | The molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. |

Part 2: Synthetic Diversification and Analog Development

The true utility of this compound lies in its capacity as a versatile scaffold for the synthesis of a wide array of analogs. The chloromethyl group is a prime site for nucleophilic substitution, while the ester can be hydrolyzed or aminated, and the pyridine nitrogen can be quaternized or involved in metal coordination.

Nucleophilic Substitution at the Chloromethyl Position

The chloromethyl group readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Caption: Synthesis of Pyrido[1,2-a]pyrimidinones.

Part 3: Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural features of this compound and its analogs make them ideal candidates for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. [7]

Pyrido[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors

A significant class of analogs derived from related pyridine precursors are the pyrido[2,3-d]pyrimidines. These compounds have been extensively investigated as inhibitors of various tyrosine kinases.

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 2-position: Introduction of an amino group with a basic side chain, such as a [4-(diethylamino)butyl]amino group, has been shown to enhance potency and bioavailability. [8][9][10][11]* Substitution at the 6-position: The nature of the substituent at this position can dramatically influence selectivity. For instance, a 6-(2,6-dichlorophenyl) moiety leads to broad-spectrum activity against kinases like PDGFr, FGFr, EGFr, and c-src, while a 6-(3',5'-dimethoxyphenyl) group confers high selectivity for FGFr. [8][9][10][11]* Substitution at the 7-position: A mono-N'-substituted alkylurea group is often crucial for potent tyrosine kinase inhibitory activity. [10] Quantitative Data for Pyrido[2,3-d]pyrimidine Analogs: [8][9][10][11]

Compound 6-Position Substituent 2-Position Substituent PDGFr IC₅₀ (µM) FGFr IC₅₀ (µM) EGFr IC₅₀ (µM) c-src IC₅₀ (µM) 4a Phenyl Amino > 50 1.30 4.80 1.70 4b (PD-089828) 2,6-Dichlorophenyl Amino 1.11 0.13 0.45 0.22 4c 2,6-Dimethylphenyl Amino 1.25 0.14 0.53 0.19 4e 3,5-Dimethoxyphenyl Amino > 50 0.060 > 50 > 50 | 6c | 2,6-Dichlorophenyl | [4-(diethylamino)butyl]amino | 0.035 | 0.011 | 0.021 | 0.009 |

Targeting PIM Kinases

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are associated with poor prognosis. [7]Pyridine-based scaffolds have shown significant promise as PIM kinase inhibitors. [12][13]The development of selective and potent PIM inhibitors is an active area of research, and analogs of this compound serve as valuable starting points for the synthesis of such inhibitors.

PIM Kinase Signaling Pathway and Inhibition:

Caption: PIM kinase signaling pathway and inhibition.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the design and synthesis of novel therapeutic agents. Its inherent reactivity and versatile structure provide medicinal chemists with a powerful tool to explore vast chemical spaces and develop potent and selective modulators of key biological targets. The successful application of its analogs, particularly in the realm of kinase inhibition, underscores the enduring importance of this pyridine scaffold in the ongoing quest for new and effective medicines. The insights and protocols presented in this guide aim to empower researchers to further unlock the potential of this remarkable molecule and its derivatives in the advancement of drug discovery.

References

-

D. W. Fry et al., "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors," Journal of Medicinal Chemistry, vol. 42, no. 2, pp. 218-228, 1999. [Link]

-

D. W. Fry et al., "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors," ACS Publications, 1999. [Link]

-

D. W. Fry et al., "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors," Journal of Medicinal Chemistry, 1999. [Link]

-

D. W. Fry et al., "Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors," PubMed, 1999. [Link]

-

P. Yadav et al., "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents," RSC Publishing, 2021. [Link]

-

A. J. Thorarensen et al., "Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents...," ResearchGate, 2018. [Link]

-

"N-Chlorosuccinimide (NCS)," Organic Chemistry Portal. [Link]

-

"N-Chlorosuccinimide," Wikipedia. [Link]

-

J. E. H. Christensen et al., "A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas," Neoplasia, vol. 16, no. 5, pp. 403-412, 2014. [Link]

-

C. S. Marvel and P. K. Porter, "CHLOROMETHYL METHYL ETHER," Organic Syntheses, coll. vol. 1, p. 377, 1941. [Link]

-

"Chlorination - Common Conditions," Organic Chemistry Data. [Link]

-

M. Haque et al., "FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy," PubMed, 2024. [Link]

-

"Chlorination of ethyl benzene with Cl_(2) in presence of heat and light mainly yield 1-chloro-1-phenyl ethane as major product. Because Statement-II : The reaction oC Curs through intermediate formation of the radical C_(6)H_(5)CH-CH_(3).," Allen. [Link]

-

E. B. T.-T. et al., "(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis," ResearchGate, 2023. [Link]

-

A. M. M. E. Ewida et al., "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies," NIH, 2023. [Link]

-

"Free Radical Reactions," YouTube, 2021. [Link]

-

"10.2 The Free Radical Halogenation Mechanism," YouTube, 2020. [Link]

-

M. T. Holderfield et al., "Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases," ACS Publications, 2007. [Link]

-

"Ethyl 6-chloro-5-methylpicolinate," PubChem. [Link]

-

"Free Radical Reactions," Master Organic Chemistry, 2013. [Link]

-

S. K. Sridhar et al., "(PDF) Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate," ResearchGate, 2016. [Link]

-

"DIETHYL (DICHLOROMETHYL)PHOSPHONATE," Organic Syntheses. [Link]

- "CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate," Google P

Sources

- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Statement-I : Chlorination of ethyl benzene with `Cl_(2)` in presence of heat and light mainly yield 1-chloro-1-phenyl ethane as major product. Because Statement-II : The reaction oC Curs through intermediate formation of the radical `C_(6)H_(5)CH-CH_(3)`. [allen.in]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

Solubility of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in various organic solvents.

An In-Depth Technical Guide to the Solubility of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern pharmaceutical and agrochemical synthesis. An understanding of its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document moves beyond a simple catalog of data, offering insights into the underlying physicochemical principles that govern its solubility.

Compound Profile: this compound

This compound (CAS No. 49668-99-7) is a substituted pyridine derivative featuring an ethyl ester and a chloromethyl group. These functional groups dictate its chemical reactivity and, crucially, its interactions with solvent molecules.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Predicted Boiling Point | 316.3 ± 32.0 °C | [1] |

| Predicted Density | 1.211 ± 0.06 g/cm³ |[1] |

The molecule's structure, possessing a polar pyridine ring and ester group alongside a less polar alkyl chain and chloromethyl group, suggests a nuanced solubility profile, exhibiting affinity for a range of solvents with varying polarities.

The Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[2][3] This concept posits that substances with similar intermolecular forces are more likely to be miscible. For a complex molecule like this compound, several forces are at play.

-

Polarity: The nitrogen atom in the pyridine ring and the carbonyl group in the ester function create a significant dipole moment, favoring interactions with polar solvents.

-

Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the ester's oxygen and the pyridine's nitrogen can act as hydrogen bond acceptors, allowing for interaction with protic solvents like alcohols.

-

Dispersion Forces: The aromatic ring and the ethyl group contribute to London dispersion forces, enabling solubility in non-polar or weakly polar solvents.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[4] This system deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar, meaning the distance between them in 3D "Hansen space" is small.[4][5]

Caption: Hansen Solubility Space concept diagram.

Expected Solubility Profile

While extensive empirical data is proprietary or not publicly available, a qualitative solubility profile can be predicted based on chemical principles. The initial findings indicate slight solubility in chloroform and methanol, which aligns with the molecule's dual polar and non-polar characteristics.[1]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic ring and alkyl groups allow for some interaction, but the molecule's overall polarity limits high solubility. Toluene is expected to be a better solvent than hexane due to potential π-π stacking interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents have significant dipole moments that can interact effectively with the polar regions of the solute. DCM and chloroform are often good solvents for moderately polar compounds. |

| Polar Protic | Methanol, Ethanol, Water | Moderate (Alcohols), Very Low (Water) | Alcohols can engage in hydrogen bonding with the solute's acceptor sites.[3] High polarity and extensive hydrogen bonding in water make it a poor solvent for this relatively large organic molecule.[6] |

Experimental Protocol for Solubility Determination

To quantitatively assess solubility, the equilibrium shake-flask method is a reliable and widely accepted standard.[7] Newer methods using NMR can provide faster results.[7]

Equilibrium Shake-Flask Method

This protocol ensures the creation of a saturated solution, allowing for accurate concentration measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.[7]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any suspended microparticles.

-

Dilution: Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (typically expressed in mg/mL or mol/L).

Sources

- 1. This compound | 49668-99-7 [amp.chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. fishersci.com [fishersci.com]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of Ethyl 6-(chloromethyl)pyridine-2-carboxylate features a pyridine ring substituted at the 2- and 6-positions. The 2-position is functionalized with an ethyl ester group, while the 6-position bears a chloromethyl group.

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.

-

Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition: A standard ¹H NMR experiment is run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-3 |

| ~7.8-8.0 | t | 1H | H-4 |

| ~7.6-7.8 | d | 1H | H-5 |

| ~4.8 | s | 2H | -CH₂Cl |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring are expected to appear in the downfield region (δ 7.6-8.2 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the ester and chloromethyl groups further shifts these protons downfield.

-

H-4 is predicted to be a triplet due to coupling with both H-3 and H-5.

-

H-3 and H-5 are expected to be doublets, each coupling with H-4. The exact chemical shifts will depend on the combined electronic effects of the substituents.

-

-

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to appear as a singlet around δ 4.8 ppm. The electronegative chlorine atom causes a significant downfield shift. The absence of adjacent protons results in a singlet.

-

Ethyl Ester Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are predicted to be a quartet around δ 4.5 ppm due to coupling with the adjacent methyl protons. The attachment to the electronegative oxygen of the ester group causes this downfield shift.

-

The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.4 ppm due to coupling with the adjacent methylene protons.

-

Figure 2: Correlation between molecular structure and its ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is processed and referenced.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-6 |

| ~148 | C-2 |

| ~138 | C-4 |

| ~128 | C-5 |

| ~125 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~45 | -CH₂Cl |

| ~14 | -OCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, around δ 165 ppm.

-

Pyridine Ring Carbons (C-2 to C-6): These carbons are expected in the range of δ 125-158 ppm.

-

C-2 and C-6 , being attached to the electron-withdrawing substituents, will be the most downfield of the ring carbons.

-

C-4 will also be significantly downfield.

-

C-3 and C-5 will be at relatively higher fields compared to the other ring carbons.

-

-

Ethyl Ester Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) is expected around δ 62 ppm due to its attachment to the electronegative oxygen.

-

The methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm.

-

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is predicted to be around δ 45 ppm, shifted downfield by the attached chlorine atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a KBr pellet (for solids), or in a solution with a suitable solvent.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument measures the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹).

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1580, ~1470 | Medium-Weak | C=C and C=N ring stretches |

| ~1250 | Strong | C-O stretch (ester) |

| ~750-690 | Strong | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and chloromethyl groups will appear just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature and is indicative of the ester carbonyl group.

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretching of the ester group will produce a strong band in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 750 and 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₀ClNO₂) is 199.63 g/mol . The molecular ion peak is expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of -OCH₂CH₃: Cleavage of the ethoxy group from the ester would result in an acylium ion at m/z 154/156.

-

Loss of -CH₂CH₃: Loss of the ethyl radical would lead to a fragment at m/z 170/172.

-

Loss of Cl: Loss of a chlorine radical would produce a fragment at m/z 164.

-

Loss of -CH₂Cl: Cleavage of the chloromethyl group would result in a fragment at m/z 150.

-

Figure 3: Predicted key fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectral analysis presented in this guide, although predictive, offers a robust framework for the structural confirmation of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data provides researchers and drug development professionals with the necessary tools to confidently identify and characterize this important synthetic intermediate. The outlined experimental protocols further serve as a practical reference for acquiring high-quality spectral data. This guide underscores the power of spectroscopic techniques in modern chemical research and emphasizes the importance of a thorough understanding of structure-spectra correlations.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

A Comprehensive Technical Guide to the Safe Handling of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Introduction: Navigating the Chemistry and Risks of a Key Pyridine Intermediate

Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a substituted pyridine derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester moiety, allows for diverse chemical transformations. However, the very features that make this compound synthetically useful also impart specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the rationale behind recommended procedures, offering insights grounded in chemical principles and extensive laboratory experience. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound presents a combination of hazards that demand careful consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its primary risks.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The chloromethyl group is a known alkylating agent, which contributes to its irritant properties. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, leading to cellular damage. This underlying chemical reactivity is the principal driver of the observed toxicity and irritation. Therefore, preventing direct contact and inhalation is paramount.

Prudent Handling and Engineering Controls: A Proactive Approach to Safety

Given the hazardous nature of this compound, a multi-layered approach to safety, prioritizing engineering controls, is essential.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is mandatory to prevent the inhalation of dust or vapors. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

For procedures with a higher risk of aerosol generation, such as vigorous stirring or sonication, additional precautions like using a closed system or a glove box may be warranted.

Personal Protective Equipment (PPE): An Essential Barrier

Appropriate PPE is crucial to prevent skin and eye contact.[1][3][4] The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

-